molecular formula C11H12N2OS B1415269 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol CAS No. 475997-88-7

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol

Cat. No. B1415269
CAS RN: 475997-88-7
M. Wt: 220.29 g/mol
InChI Key: VUGMEEFTNYVHIM-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol, also known as MMPI, is a chemical compound that has been widely studied for its potential therapeutic applications. MMPI belongs to the class of imidazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Corrosion Inhibition

Several studies have focused on the corrosion inhibition properties of compounds closely related to 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol. For instance, benzimidazole derivatives bearing 1,3,4-oxadiazoles have been synthesized and assessed for their ability to inhibit mild steel corrosion in sulfuric acid. These compounds, including variants like MBIMOT, EBIMOT, and PBIMOT, demonstrate significant corrosion inhibition efficacy through protective layer formation, as evidenced by gravimetric, electrochemical, SEM, and computational methods. Their adsorption characteristics align with the Langmuir adsorption isotherm, suggesting a mixed physisorption and chemisorption mechanism on the mild steel surface (Ammal, Prajila, & Joseph, 2018).

Pharmacological Potential

Research has also been directed towards exploring the pharmacological potential of imidazole-2-thiols and related derivatives. For example, a study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, such as a3 and b3, showed binding and moderate inhibitory effects across various assays, indicating their potential in medicinal chemistry (Faheem, 2018).

Material Science Applications

In the realm of material science, the focus has been on the synthesis and characterization of imidazole derivatives for various applications. One study highlighted the synthesis of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, characterized by NMR and FT-IR spectral analysis. The study underlined the pharmacokinetic importance of the imidazole ring, which is pivotal in improving the solubility and bioavailability parameters of pharmaceuticals, demonstrating the compound's potential in medicinal chemistry and drug design (Ramanathan, 2017).

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-3-4-10(14-2)9(7-8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGMEEFTNYVHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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